molecular formula C7H10ClN3O2S2 B14910953 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide

Cat. No.: B14910953
M. Wt: 267.8 g/mol
InChI Key: BPOLJFHNEDPXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide core substituted with a 5-chloro-1,2,3-thiadiazole moiety via a methyl linker. The thiomorpholine ring is oxidized at the sulfur atom to form a sulfone group (1,1-dioxide), which significantly alters its electronic and steric properties compared to non-oxidized thiomorpholine derivatives.

Properties

Molecular Formula

C7H10ClN3O2S2

Molecular Weight

267.8 g/mol

IUPAC Name

4-[(5-chlorothiadiazol-4-yl)methyl]-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C7H10ClN3O2S2/c8-7-6(9-10-14-7)5-11-1-3-15(12,13)4-2-11/h1-5H2

InChI Key

BPOLJFHNEDPXDO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=C(SN=N2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine 1,1-Dioxide Derivatives

4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide
  • Structure : Propargyl-substituted thiomorpholine 1,1-dioxide.
  • Synthesis : Oxidation of 4-(prop-2-yn-1-yl)thiomorpholine with MCPBA (77% yield) .
  • Activity : Serves as a precursor for 1,2,3-triazole derivatives with antimicrobial activity (MIC: 8–64 µg/mL against Bacillus subtilis and Candida albicans) .
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide
  • Application : Key intermediate for HIV maturation inhibitors (e.g., BMS-955176). Synthesized via continuous-flow chemistry to enhance safety and scalability .
4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide
  • Synthesis : Reacted with methyl chloroformate using LiHMDS at -78°C. Derivatives exhibit moderate to good antimicrobial activity .

Thiadiazole-Containing Analogues

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine
  • Structure : Morpholine core instead of thiomorpholine 1,1-dioxide.
  • Key Differences : The absence of the sulfone group reduces electronegativity and may lower metabolic stability compared to the target compound .
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides
  • Structure : Fused thiadiazine-dioxide ring system.

Functional Analogues in Drug Development

Theophylline Derivatives with Thiomorpholine 1,1-Dioxide
  • Activity : Substitution of thiomorpholine with its 1,1-dioxide form led to complete loss of inhibitory activity against ATAD2, highlighting the critical role of sulfur oxidation state in bioactivity .
BMS-955176 (HIV Maturation Inhibitor)
  • Relevance : Utilizes a thiomorpholine 1,1-dioxide intermediate, underscoring the scaffold’s utility in antiviral drug design .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Highlights Biological Activity
Target Compound Thiomorpholine 1,1-dioxide 5-Chloro-1,2,3-thiadiazol-4-ylmethyl MCPBA oxidation, alkylation Inferred antimicrobial/antiviral
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Thiomorpholine 1,1-dioxide Propargyl MCPBA oxidation (77% yield) Antimicrobial (MIC: 8–64 µg/mL)
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine Morpholine 5-Chloro-1,2,3-thiadiazol-4-ylmethyl Not specified Unknown (structural analogue)
BMS-955176 Intermediate Thiomorpholine 1,1-dioxide Hydroxyethyl Flow chemistry Antiviral (HIV maturation inhibitor)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiomorpholine-1,1-dioxide core followed by regioselective substitution at the thiadiazole ring. Key steps include:

  • Step 1 : Activation of the thiomorpholine-1,1-dioxide precursor using chlorinating agents (e.g., POCl₃) to introduce reactive sites .
  • Step 2 : Coupling with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde via nucleophilic alkylation under inert conditions (N₂ atmosphere) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound.
    • Critical Consideration : Monitor reaction progress using TLC and optimize solvent polarity to minimize byproduct formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Look for characteristic shifts (e.g., thiadiazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 215.2727) .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, particularly the sulfone group geometry .
    • Data Cross-Validation : Compare results with computational predictions (e.g., density functional theory (DFT)-optimized structures) .

Advanced Research Questions

Q. What experimental design strategies are effective for studying the reactivity of this compound under varying catalytic conditions?

  • Methodological Answer : Use a factorial design of experiments (DoE) to evaluate variables such as temperature, catalyst type (e.g., Pd/C, CuI), and solvent polarity:

  • Factor Screening : Identify critical parameters via Plackett-Burman design .
  • Response Surface Methodology (RSM) : Optimize yield and selectivity using central composite design .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
    • Case Study : A 2025 study demonstrated that Pd/C in DMF at 80°C maximizes cross-coupling efficiency for analogous thiomorpholine derivatives .

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Integrate molecular docking and molecular dynamics (MD) simulations:

  • Docking Studies : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
  • Meta-Analysis : Cross-reference computational data with experimental IC₅₀ values from diverse sources to identify outliers .
    • Example : Discrepancies in antimicrobial activity were resolved by identifying solvent-dependent conformational changes in the thiadiazole moiety .

Q. What advanced purification techniques are suitable for isolating trace impurities in this compound?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS):

  • Column Selection : C18 reverse-phase columns for polar impurities; chiral columns for enantiomeric separation .
  • Gradient Elution : Optimize acetonitrile/water gradients to resolve co-eluting peaks .
  • Impurity Profiling : Compare MS/MS fragmentation patterns with spectral libraries to identify structural analogs .
    • Safety Note : Handle chlorinated byproducts (e.g., dichloro derivatives) with fume hoods and PPE due to potential toxicity .

Methodological Challenges and Solutions

Q. How should researchers address inconsistencies in spectroscopic data across different laboratories?

  • Solution Framework :

  • Standardized Protocols : Adopt IUPAC guidelines for solvent selection, concentration, and instrument calibration .
  • Interlaboratory Studies : Share raw data (e.g., NMR FID files) via platforms like PubChem to enable reproducibility checks .
  • Machine Learning : Train models on spectral databases to predict and validate anomalous peaks .

Q. What strategies mitigate decomposition of the sulfone group during long-term storage?

  • Best Practices :

  • Storage Conditions : Use amber vials under argon at –20°C to prevent oxidation and photodegradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf-life .
  • Additive Screening : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.